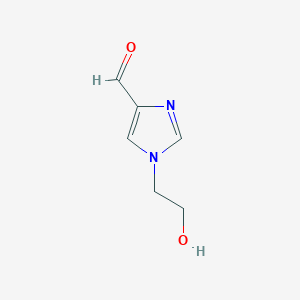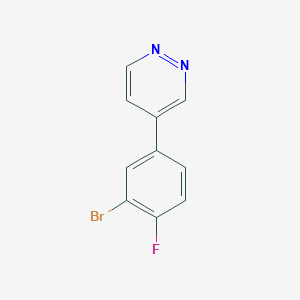
4-(3-Bromo-4-fluorophenyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromo-4-fluorophenyl)pyridazine is a chemical compound with the CAS Number: 2402828-74-2 . It has a molecular weight of 253.07 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for 4-(3-Bromo-4-fluorophenyl)pyridazine is 1S/C10H6BrFN2/c11-9-5-7(1-2-10(9)12)8-3-4-13-14-6-8/h1-6H . This indicates that the compound consists of 10 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
4-(3-Bromo-4-fluorophenyl)pyridazine is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Agents
The structure of 4-(3-Bromo-4-fluorophenyl)pyridazine has been explored for its potential use in creating new antimicrobial and antibacterial agents. The presence of the pyridazine ring, which is known for its bioactivity, suggests that derivatives of this compound could be effective against a range of bacterial strains. Research indicates that modifications to the pyridazine moiety can lead to compounds with significant antibacterial properties, potentially addressing the growing concern of antibiotic resistance .
Anticancer Activity
Pyridazine derivatives, including 4-(3-Bromo-4-fluorophenyl)pyridazine, have been studied for their anticancer properties. The compound’s ability to interact with various biological targets makes it a candidate for the development of novel anticancer drugs. Its structural similarity to purine bases, which are components of DNA, allows it to interfere with DNA replication and cell division in cancer cells .
Anti-Inflammatory and Analgesic Applications
The pyridazine core is also being investigated for its anti-inflammatory and analgesic effects. Compounds based on 4-(3-Bromo-4-fluorophenyl)pyridazine may inhibit the production of inflammatory mediators, thereby reducing inflammation and pain. This could lead to the development of new medications for chronic inflammatory diseases .
Neuroprotective Effects
Studies have shown that pyridazine derivatives can exhibit neuroprotective effects. This includes the potential to protect nerve cells from damage or degeneration. As such, 4-(3-Bromo-4-fluorophenyl)pyridazine could be a starting point for the synthesis of drugs aimed at treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antioxidant Properties
The antioxidant capacity of pyridazine compounds is another area of interest. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. Derivatives of 4-(3-Bromo-4-fluorophenyl)pyridazine could serve as a basis for creating potent antioxidants, contributing to the prevention of diseases caused by oxidative damage .
Enzyme Inhibition
Pyridazine derivatives are known to act as enzyme inhibitors, which can have therapeutic applications. For instance, they can inhibit enzymes involved in the synthesis of cholesterol or other biologically active molecules. This property of 4-(3-Bromo-4-fluorophenyl)pyridazine can be harnessed to develop drugs for conditions like hypercholesterolemia .
Eigenschaften
IUPAC Name |
4-(3-bromo-4-fluorophenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2/c11-9-5-7(1-2-10(9)12)8-3-4-13-14-6-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCNQQBTDAQHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=NC=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-fluorophenyl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

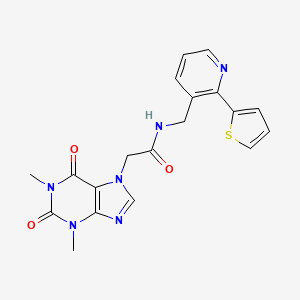
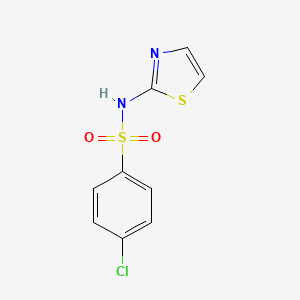
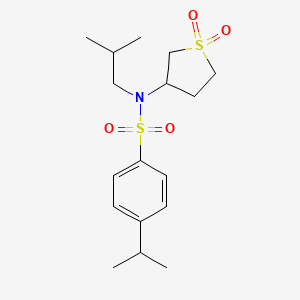

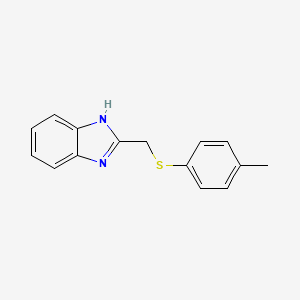
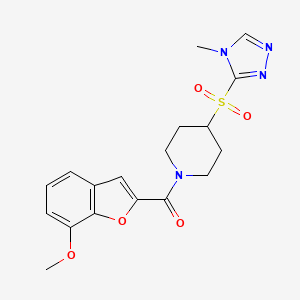

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2873661.png)
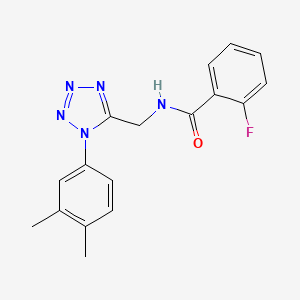
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2873665.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2873666.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2873667.png)

